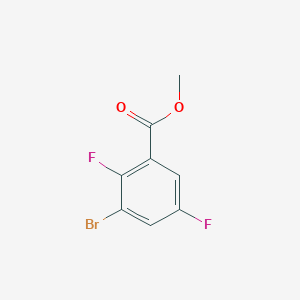

Methyl 3-bromo-2,5-difluorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-2,5-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPLGGXRWAKNHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1524902-93-9 | |

| Record name | methyl 3-bromo-2,5-difluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Methyl 3-bromo-2,5-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-2,5-difluorobenzoate is a halogenated aromatic ester of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the benzene ring, imparts specific physicochemical characteristics that make it a valuable building block in the synthesis of complex molecules. The strategic placement of these halogens influences the compound's reactivity, conformational preferences, and intermolecular interactions, thereby impacting the properties of the resulting derivatives. This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound, offering insights for its application in research and development.

Chemical Identity and Molecular Structure

The foundational step in understanding the physical properties of a compound lies in its precise chemical identity and three-dimensional structure.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1524902-93-9[1][2] |

| Molecular Formula | C₈H₅BrF₂O₂[1] |

| Molecular Weight | 251.02 g/mol [1] |

| SMILES | O=C(OC)C1=CC(F)=CC(Br)=C1F[1] |

The arrangement of atoms in this compound is crucial for interpreting its physical behavior. The following diagram illustrates the molecular structure.

Caption: Molecular structure of this compound.

Tabulated Physical Properties

A summary of the available physical property data for this compound is presented below. It is important to note that some of these values are predicted and await experimental verification.

| Physical Property | Value | Source |

| Appearance | White to pale yellow solid | [3] |

| Boiling Point | 261.7 ± 40.0 °C at 760 mmHg (Predicted) | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available | |

| Purity | Typically ≥97% | [1] |

Detailed Discussion of Physical Properties

Boiling Point

The boiling point of a substance is a critical parameter for its purification by distillation and for understanding its volatility. For this compound, a predicted boiling point of 261.7 ± 40.0 °C at atmospheric pressure suggests it is a relatively high-boiling liquid or a solid with a boiling point in this range. The presence of polar functional groups (ester) and the overall molecular weight contribute to significant intermolecular van der Waals forces and dipole-dipole interactions, leading to this elevated boiling point. For comparison, the isomer Methyl 3-bromo-2-fluorobenzoate has a reported boiling point of approximately 255.391°C.[3]

Melting Point

Solubility

The solubility of a compound in various solvents is a key determinant of its utility in different reaction conditions and formulation processes. While specific solubility data for this compound is not available, its structural features allow for qualitative predictions. The presence of the polar ester group suggests some solubility in polar organic solvents. However, the halogenated benzene ring is lipophilic, indicating good solubility in nonpolar organic solvents. For a related isomer, Methyl 2-bromo-4-fluorobenzoate, it is reported to be slightly soluble in water but easily soluble in organic solvents like ethanol, methanol, and ether.[4] A similar solubility profile can be anticipated for this compound.

Experimental Protocols for Physical Property Determination

For researchers who wish to determine the physical properties of this compound experimentally, the following standard protocols can be employed.

Melting Point Determination (Capillary Method)

This method provides a melting range, which is indicative of purity.

Methodology:

-

A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

A sharp melting range (typically 1-2 °C) is indicative of a pure compound.

Boiling Point Determination (Distillation Method)

For compounds that are liquid at or near room temperature, or for determining the boiling point of a solid, a distillation setup is used.

Methodology:

-

A small quantity of the compound is placed in a distillation flask.

-

The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

The liquid is heated to its boiling point.

-

The temperature at which the vapor pressure of the liquid equals the atmospheric pressure, and a steady distillation is observed, is recorded as the boiling point.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of a compound's identity. While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be expected to show a singlet for the methyl ester protons and a complex multiplet pattern for the aromatic protons, with couplings to the fluorine atoms.

-

¹³C NMR: The spectrum would display signals for the methyl carbon, the ester carbonyl carbon, and the aromatic carbons. The carbons bonded to fluorine would show characteristic C-F coupling.

-

¹⁹F NMR: Two distinct signals would be expected for the two non-equivalent fluorine atoms, with coupling to each other and to the neighboring protons.

-

-

Infrared (IR) Spectroscopy: Key absorption bands would be expected for the C=O stretch of the ester group (around 1720-1740 cm⁻¹), C-O stretching, and various aromatic C-H and C-C stretching and bending vibrations. The C-F and C-Br stretching vibrations would also be present in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.

Safety and Handling

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable synthetic intermediate with physical properties that are influenced by its unique halogen substitution pattern. While some of its physical properties, such as the boiling point, have been predicted, further experimental determination of its melting point, density, and solubility is warranted to provide a more complete physicochemical profile. The information and experimental guidelines provided in this technical guide are intended to assist researchers and drug development professionals in the effective handling and application of this compound in their scientific endeavors.

References

- Exploring Methyl 3-Bromo-2-Fluorobenzoate: Properties and Applic

- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)

- Methyl 3-bromo-2,5-difluorobenzo

- Methyl 2-bromo-4-fluorobenzo

- 4'-Methylpropiophenone(5337-93-9) 1H NMR spectrum - ChemicalBook. (URL not available)

- WO2023110958A1 - Bicyclic heterocyclic compounds useful as monoacylglycerol lipase inhibitors - Google P

- 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry. (URL not available)

- Methyl 3-bromo-5-fluorobenzoate, 98% 5 g | Buy Online | Thermo Scientific Chemicals. (URL not available)

- Methyl 3-bromobenzoate | C8H7BrO2 | CID 12070 - PubChem. [Link]

- Methylene chloride - the NIST WebBook. [Link]

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (URL not available)

- 4a(2H)-Naphthalenol, octahydro-4,8a-dimethyl-,(4α,4aα,8aβ)- - the NIST WebBook. [Link]

- Atrazine - the NIST WebBook - National Institute of Standards and Technology. [Link]

- 4-Methyl-E-9-octadecene - Optional[Vapor Phase IR] - Spectrum - SpectraBase. [Link]

- EPA/NIH Mass Spectral Data Base - GovInfo. [Link]

- Search for Species Data by Molecular Weight - the NIST WebBook. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 3-bromo-2,5-difluorobenzoate

This in-depth technical guide provides a detailed analysis of the expected spectroscopic data for Methyl 3-bromo-2,5-difluorobenzoate (CAS 1524902-93-0). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to facilitate the structural elucidation and analytical characterization of this halogenated aromatic compound. While direct experimental spectra for this specific molecule are not widely published, this guide presents a robust predictive analysis based on established spectroscopic principles and data from structurally analogous compounds.

Introduction

This compound is a substituted aromatic ester with potential applications in organic synthesis, serving as a building block for more complex molecules in the pharmaceutical and agrochemical industries. The presence of bromine and fluorine atoms, along with a methyl ester group on the benzene ring, imparts unique electronic and steric properties, making a thorough spectroscopic analysis essential for its unambiguous identification and quality control. This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electron-withdrawing effects of the fluorine, bromine, and methyl ester substituents.

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.6-7.8 | Doublet of doublets | J(H-F) ≈ 6-8 Hz, J(H-H) ≈ 2-3 Hz | Aromatic H |

| ~ 7.2-7.4 | Doublet of doublets | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz | Aromatic H |

| ~ 3.9 | Singlet | - | -OCH₃ |

Interpretation:

The two aromatic protons will appear as distinct signals due to their different chemical environments. The proton ortho to the bromine will likely be the most downfield, influenced by the deshielding effects of the adjacent halogens and the ester group. The other aromatic proton will be further upfield. Both protons will exhibit coupling to the adjacent fluorine atoms, resulting in doublet of doublets splitting patterns. The methyl protons of the ester group are expected to appear as a sharp singlet around 3.9 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached substituents.

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 163-165 | C=O (ester) |

| ~ 155-160 (d, ¹JCF ≈ 240-260 Hz) | C-F |

| ~ 150-155 (d, ¹JCF ≈ 240-260 Hz) | C-F |

| ~ 125-130 (d) | C-H |

| ~ 120-125 (d) | C-H |

| ~ 115-120 (d) | C-Br |

| ~ 110-115 (d) | C-COOCH₃ |

| ~ 52-53 | -OCH₃ |

Interpretation:

The carbonyl carbon of the ester will be the most downfield signal. The carbons directly bonded to fluorine will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), appearing as doublets. The other aromatic carbons will also show smaller couplings to the fluorine atoms. The carbon bearing the bromine atom is expected to be in the 115-120 ppm range. The methyl carbon of the ester will be the most upfield signal.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.[1][2][3][4][5] The spectrum will show two distinct signals for the two non-equivalent fluorine atoms.

Predicted ¹⁹F NMR Data (in CDCl₃, referenced to CFCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -110 to -120 | Doublet of doublets | J(F-F) ≈ 15-25 Hz, J(F-H) ≈ 8-10 Hz | F at C2 |

| ~ -125 to -135 | Doublet of doublets | J(F-F) ≈ 15-25 Hz, J(F-H) ≈ 6-8 Hz | F at C5 |

Interpretation:

The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment.[5] The fluorine at the C2 position, being ortho to the bromine and the ester group, is expected to be at a different chemical shift compared to the fluorine at the C5 position. Both fluorine signals will be split into doublets of doublets due to coupling with each other (geminal F-F coupling is not possible, this would be a four-bond coupling) and with the adjacent aromatic protons.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to achieve optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon. A longer relaxation delay (5-10 seconds) and a larger number of scans will be required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment, with proton decoupling if desired to simplify the spectra. Use an appropriate fluorine reference standard (e.g., CFCl₃).

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the internal standard (TMS for ¹H and ¹³C) or an external reference for ¹⁹F.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Weak-Medium | Aromatic C-H stretch |

| ~ 2960-2850 | Weak | Aliphatic C-H stretch (-OCH₃) |

| ~ 1735-1715 | Strong | C=O stretch (ester) |

| ~ 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| ~ 1300-1200 | Strong | C-O stretch (ester) |

| ~ 1150-1050 | Strong | C-F stretch |

| ~ 800-600 | Medium-Strong | C-Br stretch |

Interpretation:

The IR spectrum will be dominated by a strong absorption band in the region of 1735-1715 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the ester group.[8][9] Strong bands for the C-O stretching of the ester and the C-F stretching vibrations are also expected. The aromatic C-H and C=C stretching vibrations will appear in their characteristic regions. A band in the lower frequency region will correspond to the C-Br stretch.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment or the pure KBr pellet. Then, place the sample in the beam path and record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.[10][11][12][13][14] Electron Ionization (EI) is a common technique for volatile organic compounds.[10][11][12][13][14]

Predicted Mass Spectrometry Data (EI-MS)

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |

| 250/252 | High | [M]⁺˙ (Molecular ion peak, bromine isotope pattern) |

| 219/221 | Medium | [M - OCH₃]⁺ |

| 191/193 | Medium | [M - COOCH₃]⁺ |

| 171 | Low | [M - Br]⁺ |

| 142 | Low | [M - Br - CHO]⁺ |

| 59 | High | [COOCH₃]⁺ |

Interpretation:

The mass spectrum will show a prominent molecular ion peak ([M]⁺˙) with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), appearing as two peaks of nearly equal intensity at m/z 250 and 252.[10][14] Common fragmentation pathways for methyl benzoates include the loss of the methoxy group (-OCH₃) to give a fragment at [M - 31]⁺ (m/z 219/221) and the loss of the entire methyl ester group (-COOCH₃) to give a fragment at [M - 59]⁺ (m/z 191/193). The loss of the bromine atom would result in a fragment at m/z 171. A peak at m/z 59 corresponding to the [COOCH₃]⁺ fragment is also expected to be significant.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this, a direct insertion probe or gas chromatography (GC-MS) can be used.

-

Ionization: Use a standard Electron Ionization (EI) source with an electron energy of 70 eV.[11][13]

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) using a mass analyzer such as a quadrupole or time-of-flight (TOF).

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic patterns to confirm the presence of bromine. Propose fragmentation pathways consistent with the observed peaks.

Visualizing Spectroscopic Relationships

The following diagrams illustrate the key relationships in the spectroscopic analysis of this compound.

Caption: Relationship between the molecular structure and the data obtained from various spectroscopic techniques.

Caption: A typical workflow for the spectroscopic analysis and structural elucidation of an organic compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By understanding the expected NMR, IR, and MS data, researchers and scientists can more effectively identify and characterize this compound in their synthetic and analytical endeavors. The provided experimental protocols offer a practical framework for obtaining high-quality spectroscopic data. The principles and predictive data outlined herein serve as a valuable resource for anyone working with this or structurally related halogenated aromatic compounds.

References

-

Shimadzu. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from [Link]

-

LCGC International. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

Shimadzu Corporation. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from [Link]

-

Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.

- Semantic Scholar. (n.d.). Prediction of 19F NMR chemical shifts for fluorinated aromatic compounds.

- Royal Society of Chemistry. (n.d.). A document with NMR data for various methyl benzoates.

- ResearchGate. (n.d.). An Overview of Fluorine NMR.

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Royal Society of Chemistry Publishing. (2022, February 25). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

- A document on Fluorine NMR with partial inform

Sources

- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]

- 5. biophysics.org [biophysics.org]

- 6. azooptics.com [azooptics.com]

- 7. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Electron ionization - Wikipedia [en.wikipedia.org]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 14. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

A Senior Application Scientist's Guide to the Solubility of Methyl 3-bromo-2,5-difluorobenzoate in Common Organic Solvents

Foreword: Navigating the Uncharted Solubility Landscape of a Niche Reagent

In the realm of drug discovery and fine chemical synthesis, understanding the solubility of a reagent is not merely a matter of academic curiosity; it is a critical parameter that dictates reaction kinetics, purification strategies, and ultimately, the viability of a synthetic route. Methyl 3-bromo-2,5-difluorobenzoate, a halogenated aromatic ester, presents as a valuable building block. However, a conspicuous absence of empirical solubility data in readily available literature necessitates a predictive and methodological approach.

This guide is structured to empower you, the research scientist, to navigate this data gap. We will not simply present a table of solubilities; instead, we will deconstruct the molecular attributes of this compound, apply foundational solubility theories to forecast its behavior, and provide a robust experimental framework for you to determine its solubility in your own laboratory setting. This document is designed to be a practical and intellectually stimulating resource, blending theoretical principles with actionable protocols.

Physicochemical Profile of this compound

To predict solubility, we must first understand the intrinsic properties of the solute.

| Property | Value | Source |

| Molecular Formula | C8H5BrF2O2 | [1][2] |

| Molecular Weight | 251.02 g/mol | [1] |

| Physical Form | White to yellow solid | (analogue) |

| Storage Temperature | Room temperature, sealed in dry conditions | [2] |

The structure of this compound is characterized by a benzene ring substituted with a methyl ester group, a bromine atom, and two fluorine atoms. The presence of these functional groups imparts a degree of polarity to the molecule. The electronegative fluorine and oxygen atoms, along with the bromine atom, create bond dipoles. However, the overall molecular polarity will be a vector sum of these individual dipoles, influenced by their positions on the aromatic ring. It is reasonable to classify this molecule as moderately polar.

Theoretical Underpinnings of Solubility: A Predictive Framework

The age-old adage of "like dissolves like" serves as our foundational principle.[3][4] This concept is more formally articulated through the lens of polarity, dielectric constants, and Hansen Solubility Parameters.

The Role of Polarity and Dielectric Constant

Solvents can be broadly categorized as polar or non-polar, and further into polar protic (capable of hydrogen bonding) and polar aprotic.[5] A solvent's ability to insulate charges from one another is quantified by its dielectric constant (ε); a higher dielectric constant signifies greater polarity.[6]

Given the moderately polar nature of this compound, we can anticipate the following trends:

-

High Solubility: In polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane, and potentially in some polar protic solvents like ethanol, due to dipole-dipole interactions.

-

Moderate Solubility: In solvents of intermediate polarity.

-

Low to Negligible Solubility: In highly non-polar solvents like hexane and cyclohexane, and in the highly polar and protic solvent, water, where the energetic cost of disrupting the water's hydrogen-bonding network is not sufficiently compensated by solute-solvent interactions.

A Deeper Dive: Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a more nuanced, three-dimensional approach to predicting solubility by dissecting the total cohesive energy of a substance into three components[7]:

-

δD (Dispersion): Energy from London dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle of HSP states that substances with similar (δD, δP, δH) parameters are likely to be miscible.[8] While the specific HSP values for this compound are not published, we can estimate its character and select a range of solvents with varying HSP to experimentally determine its solubility sphere.

Table of Common Organic Solvent Properties:

| Solvent | Classification | Dielectric Constant (ε) at 20°C | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

| Hexane | Non-polar | 1.88 | 14.9 | 0.0 | 0.0 |

| Toluene | Non-polar | 2.38 | 18.0 | 1.4 | 2.0 |

| Diethyl Ether | Non-polar | 4.34 | 14.5 | 2.9 | 4.6 |

| Dichloromethane | Polar Aprotic | 9.08 | 17.0 | 7.3 | 7.1 |

| Acetone | Polar Aprotic | 20.7 | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | Polar Aprotic | 6.02 | 15.8 | 5.3 | 7.2 |

| Ethanol | Polar Protic | 24.55 | 15.8 | 8.8 | 19.4 |

| Methanol | Polar Protic | 32.70 | 15.1 | 12.3 | 22.3 |

| Acetonitrile | Polar Aprotic | 37.5 | 15.3 | 18.0 | 6.1 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.68 | 18.4 | 16.4 | 10.2 |

| Water | Polar Protic | 80.1 | 15.5 | 16.0 | 42.3 |

Data compiled from various sources.[9][10][11]

Experimental Determination of Solubility: A Step-by-Step Protocol

The absence of published data necessitates empirical testing. The following protocols are designed to provide both qualitative and semi-quantitative solubility data.

Safety First: Hazard Identification and Handling

This compound and its analogues are classified as irritants.[1] The following precautions are mandatory:

-

H315: Causes skin irritation.[12]

-

H319: Causes serious eye irritation.[12]

-

H335: May cause respiratory irritation.[13]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[12] Handling: Handle the compound in a well-ventilated area or a chemical fume hood.[13] Avoid inhalation of dust and direct contact with skin and eyes.[14]

Qualitative Solubility Assessment Workflow

This initial screening provides a rapid assessment of solubility in a range of solvents.

Caption: Qualitative solubility assessment workflow.

Step-by-Step Protocol:

-

Preparation: Accurately weigh approximately 10 mg of this compound into a series of labeled 4 mL glass vials. Prepare one vial for each solvent to be tested.

-

Solvent Addition: Add 1 mL of the first test solvent to the corresponding vial.

-

Mixing: Cap the vial and vortex for 30 seconds at a consistent room temperature.

-

Observation: Visually inspect the solution against a dark background.

-

Classification:

-

Soluble: No visible solid particles remain.

-

Partially Soluble: A noticeable amount of solid has dissolved, but some remains.

-

Insoluble: The solid appears largely unchanged.

-

-

Repeat: Repeat steps 2-5 for each solvent selected from the table above.

Semi-Quantitative Solubility Determination (Gravimetric Method)

This method provides a more accurate, numerical value for solubility.

Caption: Semi-quantitative gravimetric solubility determination workflow.

Step-by-Step Protocol:

-

Saturation: Add an excess of this compound to a known volume (e.g., 5.0 mL) of a chosen solvent in a sealed container. The presence of undissolved solid is crucial.

-

Equilibration: Agitate the mixture at a constant, recorded temperature for at least 24 hours to ensure the solution reaches equilibrium saturation.

-

Separation: Allow the undissolved solid to settle completely.

-

Aliquot Transfer: Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant, ensuring no solid particles are transferred. Use a volumetric pipette for accuracy.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed, clean, and dry vial. Carefully evaporate the solvent to dryness. A vacuum oven at a gentle temperature or a stream of inert gas is recommended to avoid sample degradation.

-

Final Weighing: Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of aliquot taken

Discussion and Implications for the Researcher

The solubility data you generate will be invaluable for:

-

Reaction Solvent Selection: Choosing a solvent that fully dissolves the reagent at the desired reaction temperature can significantly improve reaction rates and yields. For cross-coupling reactions where this intermediate is often used, solvents like THF, dioxane, or DMF are common, and understanding the solubility in these is paramount.

-

Purification Strategy: Knowledge of differential solubility is the cornerstone of crystallization. A solvent system in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below is ideal for recrystallization.

-

Chromatography: Selecting an appropriate solvent system for column chromatography relies on understanding the compound's affinity for both the stationary phase and the mobile phase. Your solubility data will inform the choice of eluents.[15]

Conclusion: From Prediction to Practical Application

While a definitive, pre-existing dataset for the solubility of this compound remains elusive, a systematic approach grounded in the principles of chemical polarity and intermolecular forces allows for robust predictions. This guide provides the theoretical framework to anticipate its behavior and, more importantly, the detailed experimental protocols to generate reliable, quantitative data. By following these methodologies, you can overcome the information gap and proceed with your research and development efforts with confidence and scientific rigor.

References

- Burdick & Jackson. (n.d.). Dielectric Constant.

- uHPLCs. (2022, October 13). Comparison of the polarity of organic solvents.

- SpecialChem. (2018, March 29). Hansen Solubility Parameters (HSP) Science-based Formulation for Plastics.

- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.

- uHPLCs. (2022, October 13). Comparison of the polarity of organic solvents.

- Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.

- Hansen Solubility Parameters. (n.d.). HSP for Beginners.

- Chemical Information. (n.d.). Exploring Methyl 3-Bromo-2-Fluorobenzoate: Properties and Applications.

- University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant.

- Unknown. (n.d.). Dielectric Constant of Common solvents.

- The Periodic Table. (n.d.). Examples of High Polarity Solvents.

- Chemistry Stack Exchange. (2019, May 30). Qualitative Comparisons of Dielectric Constants of Organic Solvents.

- Khan Academy. (n.d.). Solubility of organic compounds [Video].

- Wikipedia. (n.d.). Hansen solubility parameter.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Achmem. (n.d.). This compound.

- Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

- Hansen Solubility Parameters. (n.d.). Designer Solvent Blends.

- Apollo Scientific. (2022, May 20). Methyl 3-bromo-4-fluorobenzoate Safety Data Sheet.

- TCI Chemicals. (2025, November 18). SAFETY DATA SHEET - Methyl 3-Bromo-2-fluorobenzoate.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-Bromo-3,5-difluorobenzene.

- Thermo Fisher Scientific. (2010, May 7). SAFETY DATA SHEET - Methyl bromoacetate.

- Sigma-Aldrich. (n.d.). Methyl 4-bromo-2,6-difluorobenzoate.

- BLD Pharm. (n.d.). 1524902-93-9|this compound.

Sources

- 1. achmem.com [achmem.com]

- 2. 1524902-93-9|this compound|BLD Pharm [bldpharm.com]

- 3. chem.ws [chem.ws]

- 4. Khan Academy [khanacademy.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 9. Dielectric Constant [macro.lsu.edu]

- 10. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 11. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. fishersci.com [fishersci.com]

- 15. Comparison of the polarity of organic solvents_ [uhplcslab.com]

A Technical Guide to Methyl 3-bromo-2,5-difluorobenzoate: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-2,5-difluorobenzoate is a halogenated aromatic ester that serves as a versatile building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the benzene ring, imparts specific reactivity and properties that are highly sought after in the design of novel molecules. The presence of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making fluorinated intermediates like this one particularly valuable in drug discovery programs.[1][2] This guide provides an in-depth overview of the commercial availability of this compound, its key chemical attributes, and its applications, with a focus on its utility for researchers and professionals in the pharmaceutical industry.

Chemical Properties and Specifications

| Property | Value |

| CAS Number | 1524902-93-9 |

| Molecular Formula | C8H5BrF2O2 |

| Molecular Weight | 251.02 g/mol |

| Purity | Typically ≥97% |

| Appearance | White to off-white solid |

| SMILES | COC(=O)C1=C(F)C(Br)=CC(F)=C1 |

Commercial Availability and Suppliers

This compound is available from a range of chemical suppliers specializing in research and development chemicals. The availability, pricing, and purity can vary between suppliers. Below is a comparative table of some of the key suppliers.

| Supplier | Purity | Available Quantities | Additional Information |

| 97% | Inquire for details | Provides Safety Data Sheet (SDS) and Certificate of Analysis (COA).[3] | |

| Inquire for details | Inquire for details | Offers a range of related fluorinated building blocks.[4] | |

| Inquire for details | Inquire for details | Provides basic product specifications.[5] | |

| Inquire for details | 1g | Pricing available on the website.[6] | |

| ≥95% | 1g |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information.

Applications in Organic Synthesis and Drug Discovery

The strategic placement of the bromo and fluoro substituents on the benzene ring makes this compound a valuable precursor for a variety of complex molecules. The bromine atom can readily participate in cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of diverse functionalities. The fluorine atoms can influence the electronic properties of the ring and provide sites for further derivatization or act as key components of a pharmacophore.

One significant application of such halogenated aromatic compounds is in the synthesis of substituted benzophenones. These motifs are present in a range of biologically active molecules and are also used as photoinitiators. The fluorination of such structures can enhance their photophysical properties, leading to more efficient and stable compounds.[7]

Hypothetical Workflow for the Synthesis of a Novel Benzophenone Derivative

This workflow illustrates how this compound could be utilized in a typical synthetic route to a novel benzophenone derivative, a common scaffold in medicinal chemistry.

Caption: Synthetic workflow for a novel benzophenone derivative.

Experimental Protocol: Synthesis of a Substituted Benzophenone

The following is a generalized, hypothetical protocol for the synthesis of a substituted benzophenone, drawing upon established methods for similar transformations.[8][9]

Step 1: Suzuki-Miyaura Coupling

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene or dioxane) is added the desired arylboronic acid (1.1 eq).

-

An aqueous solution of a base, such as sodium carbonate (2.0 eq), is added to the mixture.

-

The reaction vessel is degassed with an inert gas (e.g., argon or nitrogen).

-

A palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), is added.

-

The reaction mixture is heated to reflux (typically 80-100 °C) and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is cooled to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the coupled product.

Step 2: Hydrolysis of the Ester

-

The purified coupled product from Step 1 is dissolved in a mixture of methanol and water.

-

An excess of a base, such as sodium hydroxide, is added.

-

The mixture is heated to reflux and stirred for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).

-

The reaction mixture is cooled, and the methanol is removed under reduced pressure.

-

The remaining aqueous solution is acidified with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

The solid is collected by filtration, washed with water, and dried to yield the hydrolyzed product.

Step 3: Amide Coupling to form the Benzophenone

-

The carboxylic acid from Step 2 is suspended in a dry, inert solvent (e.g., dichloromethane or toluene).

-

A chlorinating agent, such as thionyl chloride or oxalyl chloride, is added, often with a catalytic amount of dimethylformamide (DMF).

-

The mixture is stirred at room temperature or gentle heat until the formation of the acid chloride is complete. The excess chlorinating agent and solvent are removed under reduced pressure.

-

The crude acid chloride is dissolved in a dry, non-protic solvent, and the desired aromatic amine is added.

-

The reaction is stirred, often in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine), until the amide formation is complete.

-

The reaction mixture is worked up by washing with dilute acid, aqueous bicarbonate solution, and brine.

-

The organic layer is dried, filtered, and concentrated.

-

The final benzophenone derivative is purified by recrystallization or column chromatography.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on available safety data for similar compounds, it is likely to be an irritant to the skin, eyes, and respiratory tract.[3]

General Handling Precautions:

-

Always work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with plenty of water and seek medical advice.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety and handling information.

Conclusion

This compound is a valuable and commercially available building block for researchers in organic synthesis and drug discovery. Its unique combination of reactive sites allows for the construction of complex molecular architectures, particularly those incorporating fluorine atoms to modulate biological and physical properties. This guide has provided an overview of its commercial availability, key applications, and a foundational understanding of its synthetic utility. As the demand for sophisticated and highly functionalized molecules continues to grow, the importance of such versatile intermediates in the development of new therapeutics and materials is set to increase.

References

-

Capot Chemical. 1524902-93-9 | this compound. [Link]

-

ChemBuyersGuide.com, Inc. BLD Pharmatech Co., Limited (Page 284). [Link]

-

CP Lab Safety. Methyl 3-bromo-2,6-difluorobenzoate, 98% Purity, C8H5BrF2O2, 5 grams. [Link]

-

ChemUniverse. ETHYL 3-BROMO-2,5-DIFLUOROBENZOATE [P49832]. [Link]

-

National Institutes of Health. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. [Link]

- Google Patents.

-

Hutchins, K. M., et al. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]

-

Metapharm. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

- Google Patents. PL377943A1 - Method for the production of benzophenones.

-

PubChem. Methyl 5-bromo-2,4-difluorobenzoate. [Link]

-

ResearchGate. Synthesis of Substituted Benzodifuran Derivatives from Benzene Diols and α-Chloro-β-(methylthio)acetone. [Link]

Sources

- 1. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. achmem.com [achmem.com]

- 4. 1524902-93-9|this compound|BLD Pharm [bldpharm.com]

- 5. 1524902-93-9 | this compound - Capot Chemical [capotchem.com]

- 6. 1524902-93-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2001051440A1 - A process for the preparation of substituted benzophenones - Google Patents [patents.google.com]

- 9. PL377943A1 - Method for the production of benzophenones - Google Patents [patents.google.com]

A Technical Guide to the Synthesis of Fluorinated Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorine in Benzoic Acid Scaffolds

Fluorinated benzoic acids are not merely esoteric laboratory curiosities; they are critical building blocks in modern drug discovery and materials science.[1] The strategic incorporation of fluorine into a benzoic acid framework can profoundly alter a molecule's physicochemical and biological properties.[2][3] Attributes such as metabolic stability, membrane permeability, binding affinity, and acidity (pKa) can be fine-tuned by the number and position of fluorine atoms.[1][2][3] This modulation is a cornerstone of structure-activity relationship (SAR) studies, enabling the design of more potent and selective therapeutic agents.[1] Consequently, robust and versatile synthetic methodologies are paramount for accessing this privileged chemical space.

This guide provides an in-depth overview of the core synthetic strategies for preparing fluorinated benzoic acid derivatives, focusing on the underlying mechanisms, practical experimental considerations, and the comparative advantages of each approach.

Core Synthetic Strategies: A Comparative Overview

The synthesis of fluorinated benzoic acids can be broadly categorized into several key approaches. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful and widely utilized method for introducing a fluoride ion onto an aromatic ring. The reaction's success hinges on the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to a suitable leaving group (typically chlorine or bromine).

Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophilic fluoride source attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized Meisenheimer complex. Subsequent expulsion of the leaving group re-aromatizes the ring, yielding the fluorinated product. The high electronegativity of the EWGs is crucial for stabilizing the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the reaction.

A specific and commercially significant application of SNAr is the Halex (Halogen Exchange) process .[4][5] This reaction involves the displacement of an aryl chloride with a fluoride anion, typically using potassium fluoride (KF) at high temperatures in a polar aprotic solvent like DMSO, DMF, or sulfolane.[4][5][6]

Causality in Experimental Design:

-

Fluoride Source: Anhydrous potassium fluoride is the most common and cost-effective source.[4] For less reactive substrates, more soluble and reactive sources like cesium fluoride (CsF) or tetra-n-butylammonium fluoride (TBAF) may be employed.[4]

-

Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are essential as they effectively solvate the cation (K⁺, Cs⁺) while leaving the fluoride anion relatively "naked" and highly nucleophilic.[4][6] Studies have shown that DMSO can provide dramatically higher yields compared to other traditional solvents in certain Halex reactions.[6]

-

Temperature: High temperatures (150–250 °C) are typically required to overcome the activation energy barrier for the reaction.[4]

-

Phase-Transfer Catalysts: In heterogeneous reactions involving KF, phase-transfer catalysts are often used to facilitate the transfer of the fluoride anion into the organic phase.[5]

A notable modern advancement involves the nucleophilic fluorination of 1-arylbenziodoxolones, which can proceed under transition metal-free conditions and has been adapted for the synthesis of 18F-labeled derivatives for Positron Emission Tomography (PET).[7][8][9] For instance, 5-nitro-substituted benziodoxoles have been shown to be highly efficient precursors, affording excellent yields of the corresponding 2-fluoro-5-nitrobenzoic acid.[8]

Electrophilic Fluorination

For aromatic rings that are electron-rich or lack suitable leaving groups for SNAr, electrophilic fluorination offers a viable alternative. This approach utilizes reagents that deliver an electrophilic fluorine species ("F⁺") to a carbon-centered nucleophile.[10]

Mechanism: The precise mechanism of electrophilic fluorination can be complex and is sometimes debated, with possibilities including a direct SN2-type attack on the fluorine atom or a single-electron transfer (SET) process.[10] The reaction involves the attack of the electron-rich aromatic ring on the electrophilic fluorine source.

Key Reagents: Modern electrophilic fluorination has largely moved away from hazardous reagents like elemental fluorine (F₂). Instead, N-F reagents are now the standard due to their greater stability, safety, and ease of handling.[10][11] The most prominent of these is Selectfluor™ (F-TEDA-BF₄), a highly effective and versatile electrophilic fluorinating agent.[10][12] Other N-F reagents include N-fluorobenzenesulfonimide (NFSI) and N-fluoro-o-benzenedisulfonimide (NFOBS).[10]

Causality in Experimental Design:

-

Substrate Activation: Electrophilic fluorination is most effective on electron-rich aromatic systems. For less reactive substrates like benzoic acid, strong acids such as trifluoromethanesulfonic acid can be used to protonate the carbonyl group, thereby increasing the ring's susceptibility to electrophilic attack.[12]

-

Regioselectivity: The directing effects of the substituents on the benzoic acid ring govern the position of fluorination, typically favoring ortho and para positions for electron-donating groups and meta for electron-withdrawing groups.

-

Solvent: The choice of solvent can be critical. Recent studies have shown that the reaction medium can switch the selectivity of Selectfluor-mediated reactions between decarboxylative fluorination (in aqueous media) and direct C-H fluorination (in non-aqueous media).[13]

Diazotization-Fluorination (Balz-Schiemann Reaction)

The Balz-Schiemann reaction is a classic method for introducing fluorine into an aromatic ring, starting from an aniline derivative. While it has been partially supplanted by newer methods, it remains a valuable tool, especially for substitution patterns not easily accessible otherwise.

Mechanism: The process begins with the diazotization of an aminobenzoic acid (anthranilic acid derivative) using nitrous acid (generated in situ from NaNO₂) in the presence of a fluorine source like fluoroboric acid (HBF₄) or HF.[14] This forms a relatively stable diazonium salt (e.g., diazonium tetrafluoroborate). Gentle thermal or photochemical decomposition of the isolated diazonium salt releases nitrogen gas and generates an aryl cation, which is then trapped by the fluoride anion to form the aryl fluoride.

Workflow and Method Comparison

The selection of a synthetic route is a critical decision based on multiple factors. The following diagram and table summarize the primary pathways and their key characteristics.

Caption: Primary synthetic routes to fluorinated benzoic acids.

| Method | Typical Substrate | Key Reagents | Advantages | Limitations |

| SNAr / Halex | Aryl halide with ortho/para EWG | KF, CsF; DMSO, DMF | Cost-effective, scalable, widely used in industry.[5] | Requires specific activation (EWG), harsh reaction conditions (high temp).[4][5] |

| Electrophilic Fluorination | Electron-rich or neutral arenes | Selectfluor™, NFSI | Mild conditions, broad substrate scope, good for late-stage fluorination.[12] | Reagents can be expensive, regioselectivity can be an issue without strong directing groups. |

| Balz-Schiemann Reaction | Aryl amines | NaNO₂, HBF₄/HF | Access to unique substitution patterns. | Multi-step process, potential explosion hazard with diazonium salts, moderate yields.[15] |

Featured Experimental Protocol: Halex Fluorination

This protocol provides a representative procedure for the synthesis of a fluorinated benzoic acid derivative via the Halex reaction.

Synthesis of 4-Fluoro-3-nitrobenzoic acid from 4-Chloro-3-nitrobenzoic acid

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add spray-dried potassium fluoride (1.5 eq) and dimethyl sulfoxide (DMSO, 5 mL per gram of starting material).

-

Azeotropic Drying: Heat the suspension to 130-140 °C under a gentle stream of nitrogen for 1-2 hours to remove any residual water azeotropically. Cool the mixture to below 100 °C.

-

Reaction: Add 4-chloro-3-nitrobenzoic acid (1.0 eq) to the slurry. Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water (20 mL per gram of starting material) with stirring.

-

Acidification & Extraction: Acidify the aqueous solution to pH 1-2 with concentrated HCl. The product will precipitate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Safety Considerations: Handling Fluorinating Agents

Working with fluorinating agents requires stringent safety protocols due to their potential hazards.[11]

-

Hydrogen Fluoride (HF): HF and reagents that can generate it (e.g., upon acidification of fluoride salts) are extremely corrosive and toxic.[11] HF can cause severe, painful burns that may not be immediately apparent, and it can be absorbed through the skin, leading to systemic toxicity.[16]

-

Personal Protective Equipment (PPE): Always use a fume hood. Wear chemical splash goggles, a face shield, a lab coat, and appropriate gloves (e.g., neoprene or nitrile, checking manufacturer compatibility charts). Double-gloving is often recommended.[17]

-

Emergency Preparedness: An HF-specific spill kit and calcium gluconate gel must be readily available. All personnel must be trained in first aid procedures for HF exposure.

-

-

Electrophilic N-F Reagents (e.g., Selectfluor™): While significantly safer than F₂, these are strong oxidizing agents and can react violently with oxidizable materials.[11] They should be handled with care, avoiding contact with incompatible materials.[17]

-

Waste Disposal: All fluorinated waste must be disposed of according to institutional hazardous waste guidelines. Quenching of reactive fluorinating agents should only be performed by trained personnel.[17]

Conclusion and Future Outlook

The synthesis of fluorinated benzoic acids is a dynamic field, driven by the increasing demand for fluorinated molecules in pharmaceuticals and advanced materials. While traditional methods like the Halex and Balz-Schiemann reactions remain important, modern strategies focusing on direct C-H fluorination are rapidly advancing.[18] These newer methods promise greater efficiency, atom economy, and the ability to perform late-stage fluorination on complex molecules, which is highly desirable in drug development. Future research will likely focus on developing more selective, scalable, and cost-effective catalytic methods for direct C-H and decarboxylative fluorinations, further expanding the synthetic chemist's toolkit for accessing these valuable compounds.[19][20]

References

- The Role of Fluorinated Benzoic Acids in Drug Discovery. Google.

- Synthesis of 2-fluorobenzoic acids by nucleophilic fluorin

- Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones.

-

Electrophilic fluorination . Wikipedia. [Link]

-

Halex process . Wikipedia. [Link]

-

Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid . University of Wisconsin-Madison Environment, Health & Safety. [Link]

-

Fluorination . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound . Global Scientific Journal. [Link]

-

a) Selective mono‐ and difluorination of benzoic acid derivatives... . ResearchGate. [Link]

-

Molecular Sculpting; a Multipurpose Tool for Expedited Access to Various Fluorinated Arenes via Photocatalytic Hydrodefluorination of Benzoates . ChemRxiv. [Link]

-

Fluorinated benzoic acid derivatives . ACS Publications. [Link]

-

Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones | Request PDF . ResearchGate. [Link]

-

Fluorinated benzoic acid derivatives | Journal of Chemical & Engineering Data . ACS Publications. [Link]

-

Electrophilic Fluorination of Aromatics with Selectfluor™ and Trifluoromethanesulfonic Acid1 . Semantic Scholar. [Link]

-

Halex Reaction . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution . Pendidikan Kimia. [Link]

-

Halex Comparative Reaction . gChem Global. [Link]

-

Guidelines for the Safe Handling of Hydrofluoric Acid . University of California, Berkeley. [Link]

-

Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch . Max Planck Institute of Colloids and Interfaces. [Link]

-

Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis . ResearchGate. [Link]

-

Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch . NIH National Center for Biotechnology Information. [Link]

-

Standard Operating Procedure - Hydrofluoric Acid . University of New Mexico Chemistry Department. [Link]

-

Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications . PubMed. [Link]

-

Direct and decarboxylative benzylic fluorination benzylic fluorination of phenylacetic acids via base-mediated activation of selectfluor . American Chemical Society. [Link]

-

A convenient synthesis of fluorobenzoic acid esters via direct halogen exchange . Scilit. [Link]

-

Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis . Royal Society of Chemistry. [Link]

-

Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles . ACS Publications. [Link]

-

The role of fluorine in medicinal chemistry . Taylor & Francis Online. [Link]

-

Importance of Fluorine in Benzazole Compounds . NIH National Center for Biotechnology Information. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Halex process - Wikipedia [en.wikipedia.org]

- 5. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 6. gchemglobal.com [gchemglobal.com]

- 7. experts.umn.edu [experts.umn.edu]

- 8. arkat-usa.org [arkat-usa.org]

- 9. researchgate.net [researchgate.net]

- 10. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 11. Fluorination - Wordpress [reagents.acsgcipr.org]

- 12. Electrophilic Fluorination of Aromatics with Selectfluor™ and Trifluoromethanesulfonic Acid1 | Semantic Scholar [semanticscholar.org]

- 13. Direct and decarboxylative benzylic fluorination benzylic fluorination of phenylacetic acids via base-mediated activation of selectfluor - American Chemical Society [acs.digitellinc.com]

- 14. benchchem.com [benchchem.com]

- 15. par.nsf.gov [par.nsf.gov]

- 16. uthsc.edu [uthsc.edu]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Strategic Utility of Methyl 3-bromo-2,5-difluorobenzoate: A Technical Guide for Advanced Chemical Synthesis

Introduction: The Imperative for Precision in Modern Drug Discovery

In the landscape of contemporary pharmaceutical and agrochemical research, the demand for molecular building blocks that offer both versatility and precision is paramount. The strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Methyl 3-bromo-2,5-difluorobenzoate (CAS No. 1524902-93-9) has emerged as a pivotal chemical intermediate, embodying the principles of modern synthetic design. Its unique trifunctionalized aromatic core—featuring a reactive bromine atom and the modulating effects of two fluorine substituents—provides a robust platform for the construction of complex, high-value molecules.

This technical guide offers an in-depth exploration of this compound, moving beyond a simple recitation of properties to a detailed analysis of its synthesis, reactivity, and strategic application in advanced chemical synthesis. The insights provided herein are curated for researchers, scientists, and drug development professionals, aiming to elucidate not only the "how" but, more critically, the "why" behind its utility as a preferred synthetic intermediate.

Physicochemical Properties and Characterization

A comprehensive understanding of a chemical intermediate begins with its fundamental properties. The defining characteristics of this compound are summarized below.

| Property | Value |

| CAS Number | 1524902-93-9 |

| Molecular Formula | C₈H₅BrF₂O₂ |

| Molecular Weight | 251.03 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥97% |

While publicly accessible spectroscopic data is limited, characterization would rely on standard analytical techniques. Proton NMR (¹H NMR) would be expected to show a singlet for the methyl ester protons and complex multiplets in the aromatic region due to fluorine-hydrogen coupling. Carbon NMR (¹³C NMR) would reveal the eight distinct carbon environments, with characteristic splitting patterns resulting from carbon-fluorine coupling. Mass spectrometry would confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

Synthesis of this compound: A Proposed Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A plausible and efficient synthetic route commences with the commercially available precursor, 3-bromo-2,5-difluorobenzoic acid (CAS No. 1520538-81-1).

Protocol 1: Fischer Esterification of 3-bromo-2,5-difluorobenzoic acid

The conversion of the precursor acid to its methyl ester is typically achieved via Fischer esterification, a classic and reliable acid-catalyzed reaction.

Methodology:

-

Reaction Setup: To a solution of 3-bromo-2,5-difluorobenzoic acid (1.0 eq) in anhydrous methanol (acting as both solvent and reagent), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) at room temperature.

-

Reaction Execution: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Final Purification: If necessary, purify the crude product by silica gel column chromatography to afford this compound as a solid.

The Role of Fluorine Substituents: A Mechanistic Perspective

The strategic placement of two fluorine atoms on the aromatic ring is central to the utility of this intermediate. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which significantly influences the reactivity of the C-Br bond.[1] This electronic modulation enhances the propensity of the carbon atom bearing the bromine to undergo oxidative addition to a low-valent palladium(0) catalyst, the crucial first step in many cross-coupling reactions. This increased reactivity of the C-Br bond is a key factor that makes this intermediate highly valuable in modern synthesis.

Core Applications in Cross-Coupling Reactions

This compound is an exemplary substrate for a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing C-C and C-N bonds.

Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. A specific application of this compound in a Suzuki coupling has been documented in the synthesis of precursors for monoacylglycerol lipase (MAGL) inhibitors, highlighting its relevance in drug discovery.[3]

Protocol 2: Suzuki-Miyaura Coupling with Pyrazoleboronic Acid Pinacol Ester [3]

This protocol details the coupling of this compound with a heterocyclic boronic ester.

Methodology:

-

Reagent Preparation: In a reaction vessel, combine this compound (1.0 eq), 4-pyrazoleboronic acid pinacol ester (1.0 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent and Catalyst Addition: Add 1,4-Dioxane and water (e.g., in a 5:1 ratio) to the vessel. Purge the mixture with an inert gas (e.g., nitrogen or argon).

-

Catalyst Introduction: Add 1,1'-bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex (Pd(dppf)Cl₂) (e.g., 0.1 eq) to the reaction mixture.

-

Reaction Execution: Stir the mixture at room temperature (23 °C) under an inert atmosphere. Monitor the reaction progress by LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and perform an aqueous work-up. The resulting product, methyl 2,5-difluoro-3-(1H-pyrazol-4-yl)benzoate, can then be purified using standard techniques such as column chromatography or recrystallization.

| Parameter | Condition | Rationale |

| Palladium Catalyst | Pd(dppf)Cl₂ | A robust and versatile catalyst suitable for a wide range of Suzuki couplings, known for its stability and efficiency. |

| Base | K₂CO₃ | A moderately strong inorganic base sufficient to facilitate the transmetalation step of the catalytic cycle. |

| Solvent System | 1,4-Dioxane/Water | A common solvent mixture for Suzuki reactions, where the organic solvent solubilizes the reactants and the water helps to dissolve the inorganic base. |

| Temperature | 23 °C | The enhanced reactivity of the C-Br bond, due to the fluorine substituents, allows this reaction to proceed efficiently at ambient temperature, which is advantageous for substrates with sensitive functional groups. |

Buchwald-Hartwig Amination: A Gateway to Aryl Amines

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Methodology:

-

Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst, a suitable phosphine ligand (e.g., a biarylphosphine ligand like XPhos or tBuXPhos), and a strong base (e.g., sodium tert-butoxide, NaOtBu).

-

Reagent Addition: Seal the vessel, and evacuate and backfill with an inert gas. Add a solution of this compound in an anhydrous aprotic solvent (e.g., toluene or dioxane), followed by the amine coupling partner.

-

Reaction Execution: Heat the mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. The filtrate is then subjected to an aqueous work-up, dried, and concentrated. The resulting aryl amine can be purified by column chromatography.

Conclusion: A Versatile and Strategic Building Block

This compound stands as a testament to the power of strategic molecular design. The interplay between the bromine atom's reactivity as a synthetic handle and the activating and property-modulating effects of the difluoro substitution pattern makes it an exceptionally valuable intermediate. Its successful application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provides a direct and efficient route to complex molecular architectures that are of high interest in the pharmaceutical and materials science sectors. As research continues to demand ever more sophisticated molecules, the utility and importance of well-designed building blocks like this compound are set to grow, enabling the innovations of tomorrow.

References

-

Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(2), 584-605. Retrieved from [Link]

-

The Buchwald–Hartwig Amination After 25 Years. (n.d.). ResearchGate. Retrieved from [Link]

-

Harnessing Fluorine and Bromine: The Role of Methyl 3-Bromo-4-fluorobenzoate in Advanced Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- CN107108555A - Tricyclic atropisomeric compounds. (n.d.). Google Patents.

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. Retrieved from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8259–8287. Retrieved from [Link]

-

Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

-

[Named Reaction #2] Buchwald-Hartwig Amination. (2017, January 29). Reddit. Retrieved from [Link]

- WO2023110958A1 - Bicyclic heterocyclic compounds useful as monoacylglycerol lipase inhibitors. (n.d.). Google Patents.

-

Bromo HSN Code used in United Kingdom. (n.d.). Volza. Retrieved from [Link]

-

Search for patents. (2018, October 18). USPTO. Retrieved from [Link]

-

Patent Public Search. (n.d.). USPTO. Retrieved from [Link]

-

Marx, W., & Higham, K. (2022). In-text patent citations: A user's guide. Research Policy, 51(8), 104564. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2023110958A1 - Bicyclic heterocyclic compounds useful as monoacylglycerol lipase inhibitors - Google Patents [patents.google.com]

- 4. research.rug.nl [research.rug.nl]

- 5. researchgate.net [researchgate.net]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

The Modern Synthetic Chemist's Guide to Halogenated Benzene Rings: Mechanisms, Protocols, and Strategic Insights